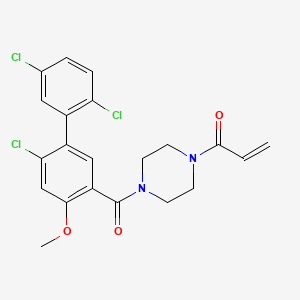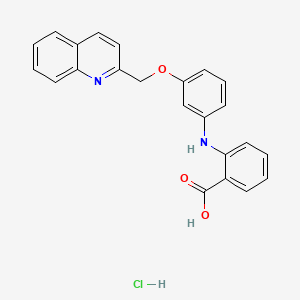
SR 2640 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . It is a potent and selective competitive antagonist of leukotriene D4 and E4 . It is used as a tool to study pro-inflammatory responses .
Molecular Structure Analysis
The molecular formula of SR 2640 Hydrochloride is C23H18N2O3.HCl . The molecular weight is 406.87 . It appears as a yellow powder with a tan cast .Wissenschaftliche Forschungsanwendungen
SR 2640 Hydrochlorid: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Antagonismus von Leukotrienrezeptoren: this compound ist ein potenter und selektiver kompetitiver Antagonist von Leukotrien-D4- und -E4-Rezeptoren. Es hemmt LTD4-induzierte Kontraktionen im Meerschweinchen-Ileum und -Trachea, was auf seinen potenziellen Einsatz bei der Erforschung von Atemwegserkrankungen hindeutet .
Entzündungshemmende Forschung: Aufgrund seiner Fähigkeit, Leukotrienrezeptoren zu hemmen, kann this compound in der entzündungshemmenden Forschung verwendet werden, insbesondere beim Verständnis der Chemotaxis menschlicher polymorphkerniger neutrophiler Granulozyten (PMNs) und der Erforschung neuer Behandlungen für entzündliche Erkrankungen .
Pharmakologische Studien: Als oral wirksame Verbindung kann this compound in pharmakologischen Studien verwendet werden, um seine Bioverfügbarkeit, seinen Metabolismus und sein therapeutisches Potenzial bei verschiedenen Erkrankungen im Zusammenhang mit der Aktivität von Leukotrienrezeptoren zu untersuchen .
Forschung zum Atmungssystem: Forschung mit this compound kann zu einem besseren Verständnis der Funktionen und Störungen des Atmungssystems beitragen, da es sich auf die Kontraktionen des Meerschweinchen-Ileums und -Trachea auswirkt .
Enzymhemmung und Signalwege: Obwohl der genaue Wirkmechanismus nicht vollständig geklärt ist, wird angenommen, dass this compound die Hemmung bestimmter Enzyme und Signalwege im Körper beinhaltet, was es zu einem wertvollen Werkzeug für die biochemische Forschung macht .
Entwicklung von Antagonisten: Die selektiven Antagonismus-Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Antagonisten, die auf bestimmte Rezeptoren abzielen, die an verschiedenen physiologischen und pathologischen Prozessen beteiligt sind .
Wirkmechanismus
Target of Action
SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . The CysLT1 receptor is a member of the G protein-coupled receptor superfamily . This receptor is activated by leukotrienes LTC4 and LTD4 .
Mode of Action
SR 2640 Hydrochloride interacts with its target, the CysLT1 receptor, in a competitive manner . It inhibits the binding of leukotrienes LTC4 and LTD4 to the CysLT1 receptor . This results in the inhibition of calcium mobilization, which is a key event in the activation of various cellular responses .
Biochemical Pathways
The CysLT1 receptor, when activated by LTC4 and LTD4, modulates inositol phospholipid hydrolysis and calcium mobilization . These biochemical pathways are involved in pro-inflammatory events such as constriction of airways and vascular smooth muscle, increased endothelial membrane permeability leading to plasma exudation and edema, and an enhanced secretion of viscous mucus .
Pharmacokinetics
It is soluble in dmso at 50 mg/ml , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The antagonistic action of SR 2640 Hydrochloride on the CysLT1 receptor leads to several effects. In a guinea pig model of ileum and trachea contractions, SR 2640 Hydrochloride inhibited bronchoconstriction . It also inhibited the increase in the level of free intracellular Ca2+ and production of inositol phosphates in human polymorphonuclear neutrophils (PMN) . Furthermore, it selectively inhibited the migration of canine PMNs towards LTB4 .
Action Environment
It is known that the compound should be stored refrigerated at 2–8°c , suggesting that temperature could affect its stability As for its action and efficacy, these could potentially be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

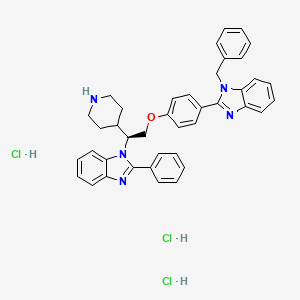

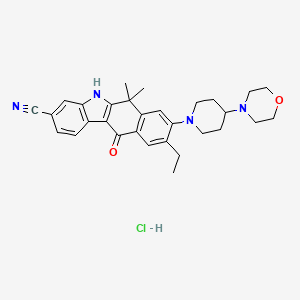
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
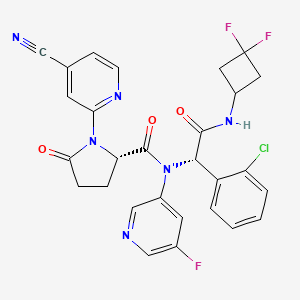
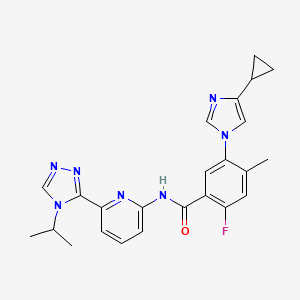

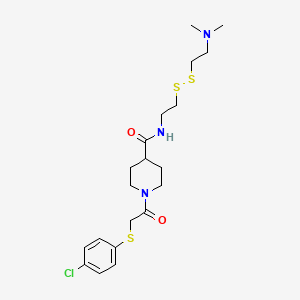

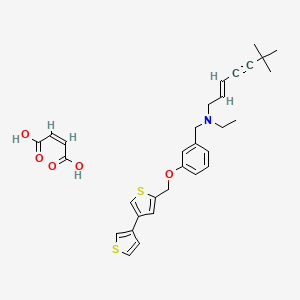
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)
